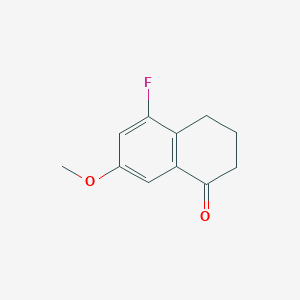

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZESXOJHITYOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Introduction: The Significance of Fluorinated Tetralones

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants and antibiotics.[1][2] The strategic introduction of fluorine and methoxy groups can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, being highly electronegative, can alter metabolic stability, binding affinity, and membrane permeability.[3] The methoxy group, a common substituent in natural products, can influence receptor interactions and solubility. The precise structural characterization of novel derivatives, such as 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is therefore a critical step in the drug discovery and development pipeline. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required for the unambiguous structure elucidation of this target molecule, designed for researchers and drug development professionals.

The Elucidation Pathway: A Multi-Modal Spectroscopic Approach

The structure of an unknown organic molecule is a puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining these pieces can the full picture be revealed. For this compound, a comprehensive strategy employing mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential. This guide will follow a logical workflow, starting with the determination of the molecular formula and proceeding through the piecing together of its constituent parts.

Caption: A logical workflow for the structure elucidation process.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most critical piece of information is the elemental composition. Low-resolution mass spectrometry can suggest a molecular weight, but only HRMS provides the high accuracy needed to determine the molecular formula, distinguishing between isobaric species. For our target molecule, we would expect to use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion.[4]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Positive ion mode is typically effective for ketones.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Predicted Data & Interpretation: The molecular formula for this compound is C₁₁H₁₁FO₂. The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

| Ion | Calculated Exact Mass | Predicted Observed m/z |

| [C₁₁H₁₁FO₂ + H]⁺ | 195.0816 | 195.0819 (within 5 ppm) |

The observation of a peak at m/z ~195.0819 would strongly support the proposed molecular formula. Further analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment can provide initial structural clues. The tetralone core is known to undergo characteristic cleavages.[5][6]

Predicted Fragmentation Pattern:

-

Loss of CO (28 Da): A common fragmentation for ketones, leading to a fragment at m/z ~167.

-

Loss of CH₃ from methoxy (15 Da): Resulting in a fragment at m/z ~180.

-

Retro-Diels-Alder (RDA) fragmentation: Cleavage of the cyclohexenone ring can also occur.[7]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: These techniques provide rapid and valuable information about the functional groups present and the extent of electronic conjugation. IR spectroscopy is particularly adept at identifying the carbonyl group and aromatic features, while UV-Vis spectroscopy can confirm the presence of a conjugated system.

Experimental Protocol: IR (ATR) and UV-Vis Spectroscopy

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Record the absorption spectrum from approximately 200 to 400 nm.

-

Predicted Data & Interpretation:

| Technique | Predicted Absorption | Assignment |

| IR | ~1680 cm⁻¹ (strong) | C=O stretch (conjugated ketone)[8] |

| ~3100-3000 cm⁻¹ (weak) | Aromatic C-H stretch | |

| ~2950-2850 cm⁻¹ (medium) | Aliphatic C-H stretch[9] | |

| ~1600, ~1500 cm⁻¹ (medium) | Aromatic C=C stretch | |

| ~1250 cm⁻¹ (strong) | Aryl-O stretch (methoxy) | |

| ~1100 cm⁻¹ (strong) | C-F stretch | |

| UV-Vis | λ_max ~250 nm, ~300 nm | π → π* transitions of the substituted naphthalene system[3][10] |

The strong carbonyl absorption around 1680 cm⁻¹ is a key indicator of the tetralone core, with the frequency lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. The UV-Vis spectrum, with multiple absorption bands, is characteristic of substituted naphthalenes.[11][12]

Part 2: Unraveling the Skeleton - 1D and 2D NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation. For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is non-negotiable. The presence of fluorine introduces C-F and H-F couplings, which can complicate the spectra but also provide invaluable connectivity information.[13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.

-

1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.

-

2D Experiments: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

¹H NMR Spectroscopy: The Proton Landscape

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.05 | d (J ≈ 2.5 Hz) | 1H | H-8 | Ortho to methoxy, no other couplings. |

| ~6.80 | dd (J ≈ 9.0, 2.5 Hz) | 1H | H-6 | Ortho to methoxy and coupled to fluorine. |

| ~3.85 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

| ~2.95 | t (J ≈ 6.0 Hz) | 2H | H-4 | Benzylic CH₂ adjacent to a CH₂. |

| ~2.65 | t (J ≈ 6.5 Hz) | 2H | H-2 | CH₂ alpha to the carbonyl. |

| ~2.15 | p (J ≈ 6.2 Hz) | 2H | H-3 | CH₂ coupled to two adjacent CH₂ groups. |

The aromatic region is predicted to show two distinct signals due to the substitution pattern. The H-F coupling will be observable on the H-6 proton. The aliphatic region will show three distinct multiplets corresponding to the three CH₂ groups of the dihydronaphthalenone ring system.

¹³C NMR Spectroscopy: The Carbon Backbone

Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.0 | C-1 (C=O) | Typical chemical shift for a conjugated ketone. |

| ~165.0 (d, ¹J_CF ≈ 250 Hz) | C-5 | Carbon directly bonded to fluorine, large coupling constant. |

| ~158.0 | C-7 | Aromatic carbon bonded to the methoxy group. |

| ~145.0 (d, ²J_CF ≈ 25 Hz) | C-4a | Quaternary carbon ortho to fluorine. |

| ~125.0 (d, ⁴J_CF ≈ 3 Hz) | C-6 | Aromatic CH para to fluorine. |

| ~120.0 (d, ²J_CF ≈ 20 Hz) | C-8a | Quaternary carbon ortho to fluorine. |

| ~115.0 (d, ³J_CF ≈ 8 Hz) | C-8 | Aromatic CH meta to fluorine. |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~39.0 | C-2 | Carbon alpha to the carbonyl. |

| ~30.0 | C-4 | Benzylic carbon. |

| ~23.0 | C-3 | Aliphatic carbon. |

The most striking feature will be the large one-bond C-F coupling constant for C-5. Smaller two-, three-, and four-bond couplings will also be observed on other aromatic carbons, providing key evidence for the position of the fluorine atom.

¹⁹F NMR Spectroscopy: The Fluorine Probe

Predicted ¹⁹F{¹H} NMR Spectrum (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 to -120 | s | Ar-F | The chemical shift is characteristic of a fluoroarene. |

A single resonance in the ¹⁹F spectrum confirms the presence of one fluorine atom. The precise chemical shift can be influenced by the electronic environment.[4]

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. COSY, HSQC, and HMBC are the essential tools for this task.[14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).

-

Predicted Correlations: A strong correlation will be observed between the protons at C-2, C-3, and C-4, confirming the aliphatic chain: H-2 ↔ H-3 ↔ H-4 .

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

-

Predicted Correlations:

-

Proton at ~2.65 ppm correlates with carbon at ~39.0 ppm (H-2 to C-2).

-

Proton at ~2.15 ppm correlates with carbon at ~23.0 ppm (H-3 to C-3).

-

Proton at ~2.95 ppm correlates with carbon at ~30.0 ppm (H-4 to C-4).

-

Proton at ~3.85 ppm correlates with carbon at ~55.5 ppm (-OCH₃).

-

Proton at ~6.80 ppm correlates with carbon at ~125.0 ppm (H-6 to C-6).

-

Proton at ~7.05 ppm correlates with carbon at ~115.0 ppm (H-8 to C-8).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it shows correlations between protons and carbons over 2-3 bonds. This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.

Caption: Predicted key long-range ¹H-¹³C correlations from the HMBC spectrum.

Interpretation of Key HMBC Correlations:

-

H-4 to C-5 and C-8a: The correlation from the benzylic protons (H-4) to the fluorine-bearing carbon (C-5) and the quaternary carbon C-8a definitively locks the aliphatic ring to the aromatic ring at these positions.

-

H-2 to C-1: This correlation confirms the position of the carbonyl group adjacent to the C-2 methylene.

-

-OCH₃ to C-7: The protons of the methoxy group will show a strong correlation to the carbon they are attached to (C-7), confirming its position.

-

H-8 to C-7: The correlation of the H-8 proton to the methoxy-bearing carbon C-7 provides unambiguous evidence for their relative positions.

Conclusion: Synthesizing the Evidence for Final Structure Confirmation

By systematically acquiring and interpreting the data from this suite of spectroscopic techniques, the structure of this compound can be unequivocally confirmed.

-

HRMS establishes the correct molecular formula (C₁₁H₁₁FO₂).

-

IR and UV-Vis confirm the presence of a conjugated ketone system and an aromatic ring.

-

¹H, ¹³C, and ¹⁹F NMR provide a complete inventory of the atoms in their respective chemical environments, with the crucial C-F and H-F couplings pinpointing the location of the fluorine atom.

-

COSY connects the aliphatic protons into a single spin system.

-

HSQC links each proton to its directly attached carbon.

-

HMBC serves as the final arbiter, connecting all the fragments and confirming the overall substitution pattern on the tetralone core.

This methodical, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment, a mandatory requirement for advancing any candidate compound in the rigorous field of drug development.

References

-

Academia.edu. (n.d.). Mass spectrometric fragmentation of some arylidenecycloalkanones. Retrieved from [Link]

-

Padhye, M. R., et al. (n.d.). The effect of substitution on the light absorption of naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JEOL. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

PubMed. (n.d.). Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

-

University of Regensburg. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

PubMed Central. (n.d.). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubMed Central. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Visualizer loader [nmrdb.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Mass spectrometric fragmentation of some arylidenecycloalkanones [academia.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS Number: 837373-16-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of significant interest in medicinal chemistry and organic synthesis. This document will cover its chemical identity, synthesis, spectral characterization, and its emerging role as a key building block in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Tetralones

The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[1] The introduction of a fluorine atom into this structure, as seen in this compound, can profoundly influence the molecule's physicochemical and pharmacological properties. Strategic fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This guide will delve into the specifics of this particular fluorinated tetralone, providing a foundational understanding for its application in research and development.

Chemical Identity and Properties

This compound is a substituted tetralone with the following key identifiers:

| Property | Value |

| CAS Number | 837373-16-7[4] |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Synonyms | 5-Fluoro-7-methoxy-1-tetralone |

A detailed table of physicochemical properties would be included here, contingent on the availability of experimentally determined data from reliable sources.

Synthesis and Mechanistic Considerations

A proposed synthetic pathway for the target molecule would likely start from a fluorinated analog of anisole, such as 3-fluoro-5-methoxyanisole. The general steps are outlined below:

Proposed Synthetic Protocol:

-

Friedel-Crafts Acylation: Reaction of a suitable fluorinated methoxybenzene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the corresponding keto acid.

-

Reduction of the Ketone: The keto group of the intermediate is reduced to a methylene group, typically through methods like Clemmensen or Wolff-Kishner reduction.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting carboxylic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield the final tetralone ring system.

Caption: A generalized workflow for the synthesis of the target tetralone.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the aliphatic protons of the dihydronaphthalenone ring system. The fluorine atom will likely introduce splitting in the signals of nearby protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically downfield), the aromatic carbons (with C-F couplings), the methoxy carbon, and the aliphatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

A table of predicted or experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants would be presented here.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁FO₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy group and C-F stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

Tetralone derivatives are valuable intermediates in the synthesis of various pharmaceuticals. For instance, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a known precursor in the synthesis of the antidepressant agomelatine.[5]

The introduction of a fluorine atom in this compound opens up possibilities for developing new drug candidates with improved pharmacological profiles. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets. It can also block potential sites of metabolism, thereby increasing the drug's half-life.[3][6]

Potential therapeutic areas where this building block could be employed include:

-

Neuroscience: As a precursor for analogs of existing antidepressants or for the development of novel agents targeting various receptors and enzymes in the central nervous system.

-

Oncology: The tetralin scaffold is present in some anticancer agents.[1] Fluorination could enhance the potency or selectivity of such compounds.

-

Inflammatory Diseases: Certain tetralone derivatives have shown anti-inflammatory properties, and fluorination could be explored to optimize these activities.

Caption: Potential areas for drug discovery utilizing the target compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, general guidelines for similar laboratory chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, potentially therapeutic agents. Its fluorinated tetralone core offers opportunities to fine-tune the pharmacological properties of lead compounds. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

- Current time information in Winnipeg, CA. Google. Accessed January 20, 2026.

- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 20, 2026.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864.

- 837373-16-7|this compound - BLDpharm. BLDpharm. Accessed January 20, 2026.

- 2,2-Difluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one - Optional[MS (GC)] - Spectrum. SpectraBase. Accessed January 20, 2026.

- US Patent for Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

- 5-Methoxy-3,4-dihydro-2H-naphthalen-1-one(33892-75-0) 1 H NMR. ChemicalBook. Accessed January 20, 2026.

- US Patent for Tetralone derivatives.

- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. PubChem. Accessed January 20, 2026.

- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. Accessed January 20, 2026.

- 33892-75-0 | 5-Methoxy-3,4-dihydronaphthalenone. ChemScene. Accessed January 20, 2026.

- 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PubChem. Accessed January 20, 2026.

- 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. Accessed January 20, 2026.

- Mass spectrum of 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. Accessed January 20, 2026.

- 7-Methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 20, 2026.

- 6836-19-7|7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. BLDpharm. Accessed January 20, 2026.

- 3 Methoxy 5 7 3' 4' tetrahydroxy flavone. mzCloud. Accessed January 20, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 837373-16-7|this compound|BLD Pharm [bldpharm.com]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Tetralones

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, in particular, serves as a crucial building block for the synthesis of a variety of therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable intermediate, delving into the mechanistic underpinnings of each step and offering practical, field-tested insights.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through an intramolecular Friedel-Crafts acylation of a suitably substituted 4-arylbutyric acid. This strategy is a cornerstone of cyclic ketone synthesis, offering a reliable method for forming the fused ring system of the tetralone core.[1][2] The key disconnection, therefore, lies in the formation of the carbon-carbon bond that closes the six-membered ring.

Our retrosynthetic analysis identifies 3-(3-fluoro-5-methoxyphenyl)propanoic acid as the pivotal precursor. This intermediate contains the requisite fluorine and methoxy substituents on the aromatic ring, as well as the propanoic acid side chain that, after homologation to the corresponding butyric acid, will participate in the final cyclization.

II. The Synthetic Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a multi-step process that begins with commercially available starting materials and proceeds through a series of well-established and high-yielding transformations.

Step 1: Synthesis of 3-(3-Fluoro-5-methoxyphenyl)propanoic Acid

The journey to our target molecule commences with the synthesis of 3-(3-fluoro-5-methoxyphenyl)propanoic acid. While various methods exist for the preparation of phenylpropanoic acids, a common and effective approach involves the reduction of the corresponding cinnamic acid derivative.[3]

Alternatively, this key intermediate can be synthesized through other established synthetic methodologies, highlighting its significance as a versatile chemical synthon in pharmaceutical and agrochemical development.[4]

Step 2: Homologation to 4-(3-Fluoro-5-methoxyphenyl)butanoic Acid

With the propanoic acid in hand, the next critical step is to extend the carbon chain by one methylene unit to form the corresponding butanoic acid. This homologation is a standard transformation in organic synthesis and can be achieved through several reliable methods, such as the Arndt-Eistert homologation or a malonic ester synthesis-based approach.

Step 3: Intramolecular Friedel-Crafts Acylation: The Ring-Closing Cascade

The final and most crucial step in the synthesis is the intramolecular Friedel-Crafts acylation of 4-(3-fluoro-5-methoxyphenyl)butanoic acid. This reaction, which proceeds via an acylium ion intermediate, is a powerful tool for the construction of cyclic aromatic ketones like tetralones.[1][5][6]

The choice of acid catalyst is paramount to the success of this cyclization. While traditional Lewis acids like aluminum chloride can be effective, they often require stoichiometric amounts and can lead to complex workups.[1] Modern approaches often favor strong Brønsted acids such as methanesulfonic acid (MSA) or polyphosphoric acid (PPA), which can be used in catalytic amounts and offer a more environmentally benign process.[1][7] The reaction is typically carried out at elevated temperatures to drive the cyclization to completion.

III. Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 4-(3-Fluoro-5-methoxyphenyl)butanoic Acid (Illustrative)

This protocol illustrates a general approach to the homologation required. Specific reagents and conditions may be optimized based on the chosen homologation strategy.

-

Preparation of the Acyl Chloride: To a solution of 3-(3-fluoro-5-methoxyphenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Generation of the Diazoketone (Caution: Diazomethane is toxic and explosive): In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add the acyl chloride solution to the diazomethane solution at 0 °C.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to a Wolff rearrangement, typically promoted by a silver catalyst (e.g., silver benzoate) in the presence of water, to yield the desired 4-(3-fluoro-5-methoxyphenyl)butanoic acid.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-fluoro-5-methoxyphenyl)butanoic acid in a suitable high-boiling solvent such as toluene or chlorobenzene.

-

Catalyst Addition: Slowly add the chosen acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

IV. Data Presentation and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by a suite of analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | C11H11FO2 | 194.20 | Off-white solid | To be determined | Characteristic peaks for aromatic, methoxy, and aliphatic protons | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons |

| 4-(3-Fluoro-5-methoxyphenyl)butanoic Acid | C11H13FO3 | 212.22 | White solid | To be determined | Characteristic peaks for aromatic, methoxy, and aliphatic protons | Characteristic peaks for carboxyl, aromatic, and aliphatic carbons |

V. Mechanistic Insights and Key Considerations

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

The Friedel-Crafts Acylation Mechanism

The intramolecular Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.

Figure 1: Mechanism of the Intramolecular Friedel-Crafts Acylation.

Key Considerations:

-

Substituent Effects: The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring influence the regioselectivity of the cyclization. The cyclization will occur at the position most activated by the methoxy group and least deactivated by the fluorine atom.

-

Reaction Conditions: The temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield and minimize the formation of side products.

-

Purity of Starting Materials: The purity of the 4-(3-fluoro-5-methoxyphenyl)butanoic acid is essential for a clean and efficient cyclization reaction.

VI. Conclusion and Future Perspectives

The synthesis of this compound via an intramolecular Friedel-Crafts acylation is a robust and scalable method for producing this valuable building block. The insights provided in this guide, from the strategic retrosynthetic analysis to the detailed experimental protocols and mechanistic discussions, are intended to empower researchers in their efforts to synthesize novel and impactful therapeutic agents. Further research may focus on the development of even more efficient and sustainable catalytic systems for the key cyclization step, as well as the exploration of the diverse chemical space that can be accessed from this versatile fluorinated tetralone.

VII. References

-

BenchChem. Friedel-Crafts Acylation for Tetralone Synthesis. Application Notes and Protocols. Available from:

-

Taylor & Francis Online. Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Published 2010-04-19. Available from:

-

ACS Publications. Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education. Available from:

-

ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Request PDF. Published 2025-08-07. Available from:

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available from:

-

ResearchGate. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Published 2025-08-06. Available from:

-

BenchChem. 3-(3-Fluorophenyl)propionic acid | 458-45-7. Available from:

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from:

Sources

A Technical Guide to the Spectral Analysis of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative. Tetralones are significant pharmacophores and versatile intermediates in the synthesis of a wide range of biologically active molecules, including certain antidepressants and steroids.[1] The precise characterization of such compounds is paramount for drug discovery and development, with spectral techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy forming the bedrock of molecular identification and purity assessment.

This guide provides an in-depth analysis of the expected spectral data for this compound. Due to the limited availability of public domain spectral data for this specific compound (CAS 837373-16-7), this document will leverage a predictive approach based on the empirical data of closely related structural analogs. By understanding the spectral features of these analogs, we can build a robust and instructive framework for interpreting the spectra of the target molecule.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that will dictate its spectral characteristics: a tetralone core, a carbonyl group, an aromatic ring, a methoxy substituent, and a fluorine atom. Each of these will give rise to distinct signals in the NMR, MS, and IR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons and the aliphatic protons of the dihydronaphthalenone ring system, as well as the methoxy group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~ 2.15 | quintet | J ≈ 6.5 |

| H-3 | ~ 2.60 | triplet | J ≈ 6.5 |

| H-4 | ~ 2.95 | triplet | J ≈ 6.5 |

| OCH₃ | ~ 3.85 | singlet | - |

| H-6 | ~ 6.80 | doublet | J ≈ 2.5 |

| H-8 | ~ 7.00 | doublet | J ≈ 2.5 |

Interpretation and Rationale:

-

Aliphatic Protons (H-2, H-3, H-4): The protons on the saturated part of the ring will appear in the upfield region. The H-4 protons, being adjacent to the aromatic ring, are expected at a slightly higher chemical shift than H-3. The H-2 protons are adjacent to the carbonyl group, which will also deshield them. The coupling between these adjacent methylene groups will likely result in triplet and quintet patterns.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

-

Aromatic Protons (H-6, H-8): The aromatic region will show two doublets. The fluorine at position 5 will influence the chemical shift of the adjacent proton H-6. The methoxy group at position 7 will influence both H-6 and H-8. The coupling between these two protons will be a small meta-coupling.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~ 197.0 |

| C-2 | ~ 32.0 |

| C-3 | ~ 23.0 |

| C-4 | ~ 40.0 |

| C-4a | ~ 130.0 |

| C-5 | ~ 160.0 (d, ¹JCF ≈ 250 Hz) |

| C-6 | ~ 110.0 |

| C-7 | ~ 165.0 |

| C-8 | ~ 115.0 |

| C-8a | ~ 145.0 |

| OCH₃ | ~ 55.0 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-1): The carbonyl carbon will be the most downfield signal, typically appearing around 197 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-165 ppm. The carbon attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The carbon attached to the methoxy group (C-7) will also be significantly downfield.

-

Aliphatic Carbons: The aliphatic carbons (C-2, C-3, C-4) will be found in the upfield region of the spectrum.

-

Methoxy Carbon: The methoxy carbon will appear around 55 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the structure.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Interpretation |

| [M]⁺ | 194.07 | Molecular Ion |

| [M-CO]⁺ | 166.07 | Loss of carbon monoxide |

| [M-CH₃]⁺ | 179.05 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 163.06 | Loss of a methoxy radical |

Fragmentation Pathway:

The molecular ion ([M]⁺) is expected at an m/z of 194.07, corresponding to the molecular formula C₁₁H₁₁FO₂. Common fragmentation pathways for tetralones include the loss of CO (28 Da) and cleavage of the aliphatic ring. The presence of the methoxy group can lead to the loss of a methyl radical (15 Da) or a methoxy radical (31 Da).

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O (ketone) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O (ether) stretch |

| ~ 1100 | Strong | C-F stretch |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of a conjugated ketone.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the aromatic ring.

-

Aryl-O and C-F Stretches: A strong band around 1250 cm⁻¹ is expected for the aryl ether linkage, and a strong band around 1100 cm⁻¹ for the C-F bond.

Experimental Protocols

The acquisition of high-quality spectral data is crucial. Below are standardized protocols for each technique.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum by passing a beam of infrared light through the ATR crystal and the sample.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Conclusion

References

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. [Link]

Sources

The Ascendant Role of Fluorinated Tetralones in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the biological activities of fluorinated tetralones, a class of compounds demonstrating significant promise in contemporary drug discovery. We will delve into the rationale behind fluorination, the synthesis of these unique molecules, their diverse biological activities, and the experimental methodologies used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated tetralones.

Introduction: The Strategic Advantage of Fluorine in Tetralone Scaffolds

The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of bioactivities, including anticancer, antimicrobial, and effects on the central nervous system.[1][2] The strategic incorporation of fluorine atoms into the tetralone framework can dramatically enhance the pharmacological profile of the parent molecule.[3][4]

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[3][5] The introduction of fluorine can block metabolic pathways, increase membrane permeability, and lead to more potent and selective drug candidates.[3][4] Consequently, fluorinated carbocycles are emerging as crucial modules in modern drug discovery.[6]

This guide will explore the synthesis and multifaceted biological activities of fluorinated tetralones, providing insights into their mechanisms of action and structure-activity relationships (SAR).

Synthesis of Fluorinated Tetralones: Enabling Access to Novel Chemical Space

The synthesis of fluorinated tetralones can be achieved through various methods, with electrophilic fluorination being a common strategy. Reagents like Selectfluor® are often employed to introduce fluorine atoms at specific positions on the tetralone scaffold.[7] The reaction of enol esters or silyl enol ethers of tetralones with an electrophilic fluorine source provides a facile route to α-fluorotetralones.[7]

Another innovative approach involves the ring expansion of fluorinated methyleneindanes, which can be catalyzed by an Iodine(I)/Iodine(III) system to yield trifluorinated tetralins.[6] This method allows for the creation of novel fluorinated scaffolds with predictable conformations, which is highly valuable for rational drug design.[6]

Experimental Protocol: Electrophilic Fluorination of a Tetralone Derivative

This protocol provides a general methodology for the α-fluorination of a tetralone using Selectfluor®.

Materials:

-

Substituted α-tetralone

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolve the substituted α-tetralone (1 equivalent) in anhydrous acetonitrile in a clean, dry reaction vessel.

-

Add Selectfluor® (1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired α-fluorotetralone.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Biological Activities of Fluorinated Tetralones: A Multifaceted Therapeutic Potential

Fluorinated tetralones have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapeutics.

Anticancer Activity

The tetralone scaffold is a key component in many compounds with antitumor properties.[1] Fluorination can further enhance this activity. For instance, some fluorinated tetralone derivatives have shown significant cytotoxicity against various cancer cell lines.[8] The introduction of fluorine can lead to compounds with improved potency and selectivity against cancer cells.[9]

The mechanism of anticancer action can be diverse. Some tetralone derivatives have been shown to induce apoptosis in cancer cells and inhibit DNA synthesis.[8] For example, a study on thiazoline-tetralin derivatives revealed that compounds with a 4-fluorophenyl moiety exhibited excellent pro-apoptotic effects against the A549 lung carcinoma cell line.[8]

Table 1: Anticancer Activity of Selected Fluorinated Tetralone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung Carcinoma) | Lower than Cisplatin | [8] |

| 20f | MCF-7 (Breast Cancer) | 42.4 | [9] |

| 20f | HepG2 (Liver Cancer) | 15.8 | [9] |

| 34b | A549 (Lung Carcinoma) | 0.8 | [9] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[10] Tetralone derivatives have shown promise as antibacterial agents, and fluorination can play a crucial role in enhancing their efficacy.[2][10]

Some aminoguanidine-tetralone derivatives have demonstrated significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant Staphylococcus aureus (S. aureus) isolates.[10] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane and potential inhibition of dihydrofolate reductase (DHFR).[10]

Table 2: Antimicrobial Activity of a Selected Fluorinated Tetralone Derivative

| Compound ID | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [10] |

| 2D | MRSA-2 | 1 | 4 | [10] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's disease pose a significant challenge to healthcare systems.[11] Tetralone derivatives are being investigated for their potential to act as multifunctional agents for the treatment of such diseases.[11] Some α, β-unsaturated carbonyl-based tetralone derivatives have shown protective effects against amyloid-β-induced neuronal cell death.[11]

The mechanism of neuroprotection often involves the inhibition of key enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), as well as the ability to inhibit and disassemble amyloid-β fibril aggregation.[11] While specific studies on the neuroprotective effects of fluorinated tetralones are still emerging, the known benefits of fluorination on drug-target interactions suggest this is a promising area for future research. The neurotoxic potential of high concentrations of fluoride ions is a separate consideration and should not be conflated with the properties of covalently bound fluorine in drug molecules.[12][13][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated tetralones is highly dependent on the position and number of fluorine substituents, as well as other functional groups on the tetralone scaffold.

-

Position of Fluorine: The location of the fluorine atom on the aromatic ring or the aliphatic part of the tetralone can significantly impact its biological activity. For example, in a series of thiazoline-tetralin derivatives, a 4-fluoro substitution on a phenyl ring was found to be crucial for high anticancer activity against A549 cells.[8]

-

Number of Fluorine Atoms: The degree of fluorination can also modulate activity. In some cases, trifluoromethyl groups have been shown to be beneficial for antibacterial activity.[10]

-

Other Substituents: The presence of other functional groups, such as aminoguanidinium moieties, can confer specific biological activities like antibacterial effects.[10]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: A generalized experimental workflow for the synthesis and anticancer evaluation of fluorinated tetralones.

Caption: A simplified signaling pathway illustrating a potential mechanism of anticancer action for fluorinated tetralones.

Conclusion and Future Directions

Fluorinated tetralones represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine into the tetralone scaffold has proven to be an effective strategy for enhancing their therapeutic potential, particularly in the areas of oncology and infectious diseases. The insights gained from structure-activity relationship studies will continue to guide the design of new and more effective fluorinated tetralone derivatives.

Future research should focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse fluorinated tetralones.

References

-

G. S. Dow, A. M. Gold, C. D. Campbell, A. Grozavu, J. T. W. Bray, D. C. Hone, J. M. L. Bernardim, A. M. Z. Slawin, D. O'Hagan, Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism, Angew. Chem. Int. Ed.2021 , 60, 13647-13652. [Link]

-

Y. Wang, Y. Li, Y. Liu, S. Wu, Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton, Eur. J. Med. Chem.2022 , 227, 113964. [Link]

-

Q.-J. Zhang, Y.-X. Li, X.-Y. Li, H.-L. Zhu, J. Li, Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety, Int. J. Mol. Sci.2022 , 23, 1146. [Link]

-

E. L. Spitler, J. M. Monson, M. M. Haley, Structure-property relationships of fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes, J. Org. Chem.2008 , 73, 2211-2223. [Link]

-

A. A. Aly, A. B. Brown, Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems, RSC Adv.2024 , 14, 18641-18671. [Link]

-

National University of Singapore. Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily, 21 February 2025. [Link]

-

A. S. Dudnik, V. O. Iaroshenko, A. A. Gulevskaya, A. V. Karchava, D. O. Tymoshenko, E. V. Van der Eycken, A. V. Ryabukhin, Fluorinated building blocks in drug design: new pathways and targets, Drug Discov. Today2024 , 29, 103901. [Link]

-

S. Stavber, M. Zupan, Fluorination of tetralone derivatives by using SelectFluor, Acta Chim. Slov.2005 , 52, 13-22. [Link]

-

Y. Wang, Y. Li, Y. Liu, S. Wu, Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton, Eur. J. Med. Chem.2022 , 227, 113964. [Link]

-

M. A. Kamal, M. A. Shafee, S. A. Husain, M. A. Khan, Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease, ACS Chem. Neurosci.2015 , 6, 1086-1095. [Link]

-

N. Acar, S. Yurttas, L. C. B. B. C. Karaduman, New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation, Molecules2019 , 24, 4194. [Link]

-

I. Ojima, Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies, Isr. J. Chem.2018 , 58, 838-851. [Link]

-

R. V. Patel, P. Kumari, K. H. Chikhalia, Fluorinated s-triazinyl piperazines as antimicrobial agents, Z. Naturforsch. C J. Biosci.2011 , 66, 345-352. [Link]

-

A. A. Aly, A. B. Brown, Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties, Front. Chem.2022 , 10, 964235. [Link]

-

S. K. Guchhait, S. M. M. Shah, S. Maity, Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), Pharmaceuticals (Basel)2023 , 16, 1058. [Link]

-

V. O. Iaroshenko, Advances in chemistry and biological activity of fluorinated 1,3,5-triazines, In Fluorine in Heterocyclic Chemistry; Nenajdenko, V., Ed.; Springer: Cham, 2014; pp 1-49. [Link]

-

M. S. Yar, M. S. Zaman, Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][6][15]triazolo[3,4-b][6][10][15]thiadiazoles, Arab. J. Chem.2016 , 9, S120-S125. [Link]

-

S. K. Guchhait, S. M. M. Shah, S. Maity, Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), Pharmaceuticals (Basel)2023 , 16, 1058. [Link]

-

M. Ankersen, K. Madsen, H. S. Andersen, Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists, Bioorg. Med. Chem. Lett.2005 , 15, 1825-1828. [Link]

-

P. Richardson, Fluorination methods for drug discovery and development, Expert Opin. Drug Discov.2016 , 11, 983-999. [Link]

-

J. T. Smith, Structure--activity relationship of quinolones, J. Antimicrob. Chemother.1986 , 18 Suppl D, 9-22. [Link]

-

A. Zadykowicz, A. Gumienicz-Chłopek, M. Wujec, Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer, Molecules2023 , 28, 7531. [Link]

-

V. H. Okunev, V. V. Zhirnov, [Biochemical Mechanisms of Fluorine Action], Ukr. Biokhim. Zh. (1978)1985 , 57, 103-113. [Link]

-

S. Das, S. Kumar, S. K. Singh, Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats, Neuroreport2023 , 34, 367-374. [Link]

-

S. J. P. van Slingerland, M. J. T. M. van Roosmalen, P. T. van der Born, Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays, J. Med. Chem.2008 , 51, 2459-2469. [Link]

-

F. C. Schmelkes, M. L. Tainter, A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials, J. Pharmacol. Exp. Ther.1940 , 68, 1-10. [Link]

-

Y. Wang, Y. Li, Y. Liu, S. Wu, Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton, Eur. J. Med. Chem.2022 , 227, 113964. [Link]

-

S. S. Honnalli, P. M. G. Nayanatara, Synthesis of some new fluorine containing thiadiazolotriazinones as potential antibacterial agents, Phosphorus, Sulfur Silicon Relat. Elem.2003 , 178, 2193-2199. [Link]

-

A. A. Aly, A. B. Brown, Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties, Front. Chem.2022 , 10, 964235. [Link]

-

Y. Chen, Y. Li, Y. Liu, S. Wu, Antimicrobial properties of copper tetraamine fluoride, J. Dent.2021 , 113, 103781. [Link]

-

Y. Li, Y. Liu, S. Wu, Effects of fluoride on expression of cytokines in the hippocampus of adult rats, Neurosci. Lett.2016 , 629, 13-18. [Link]

-

K. R. Skórka-Majewicz, M. Goschorska, I. Baranowska-Bosiacka, Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis, Int. J. Mol. Sci.2022 , 23, 1303. [Link]

-

C. Hacioglu, F. Kar, G. Kanbak, Rat brain synaptosomes: In vitro neuroprotective effects of betaine against fluoride toxicity, Med. Sci. Discov.2018 , 5, 192-197. [Link]

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-property relationships of fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Pharmacological Profile of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a novel tetralone derivative. Based on a systematic evaluation of its structural analogues and the well-established role of the tetralone scaffold in neuropharmacology, we predict this compound to exhibit significant activity within the central nervous system (CNS). This document outlines the rationale for this prediction, identifies probable molecular targets, and details the requisite experimental workflows for the empirical validation of its pharmacological properties. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation CNS-active agents.

Introduction: The Tetralone Scaffold as a Privileged Structure in Neuropharmacology

The tetralone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Notably, derivatives of 7-methoxytetralone have emerged as critical intermediates in the synthesis of several successful antidepressant drugs, including agomelatine and sertraline.[1][2] This established precedent strongly suggests that novel, substituted tetralones, such as this compound, are promising candidates for CNS-targeted drug discovery programs. The strategic incorporation of a fluorine atom at the 5-position is a deliberate medicinal chemistry tactic aimed at modulating the compound's electronic properties, metabolic stability, and target engagement, potentially offering an improved therapeutic profile over existing agents.[3]

Predicted Pharmacological Profile

Based on its structural features, this compound is hypothesized to function as a modulator of monoaminergic systems, with a primary focus on serotonin (5-HT) and potentially dopamine (DA) and melatonin (MT) receptors.

Primary Target Hypothesis: Serotonin Receptors

The structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents points towards the 5-HT receptor family as a primary target class.[1] Specifically, interactions with the 5-HT1A and 5-HT7 receptor subtypes are of significant interest due to their established roles in the pathophysiology of depression and anxiety.[4][5]

Secondary Target Considerations: Dopamine and Melatonin Receptors

The tetralone scaffold is also present in compounds with affinity for dopamine receptors.[6][7][8] Therefore, it is plausible that this compound may exhibit activity at D2 or D3 receptors. Furthermore, the 7-methoxy group is a key feature of agomelatine, a potent MT1/MT2 receptor agonist and 5-HT2C receptor antagonist. This suggests a potential for dual-action pharmacology.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 5-position is expected to have several significant impacts on the molecule's pharmacological profile:[3]

-

Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Increased Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein.

-

Improved Blood-Brain Barrier Penetration: In some cases, fluorination can enhance lipophilicity, facilitating passage into the CNS.

Experimental Workflows for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement

The initial phase focuses on establishing the compound's affinity for its predicted molecular targets through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT7, D2, D3, MT1, MT2).

-

Assay Buffer: Utilize a buffer system optimized for the specific receptor (e.g., Tris-HCl with appropriate co-factors).

-

Radioligand Incubation: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of the test compound (this compound).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) by non-linear regression analysis of the competition binding curves.

Data Presentation: Predicted Binding Affinities (Ki, nM)

| Target | Predicted Affinity Range (nM) | Rationale |

| 5-HT1A Receptor | 1 - 100 | Structural similarity to known 5-HT1A ligands. |

| 5-HT7 Receptor | 10 - 200 | Common target for tetralone-based antidepressants.[4][5] |

| Dopamine D2 Receptor | 50 - 500 | Potential for secondary activity based on the tetralone scaffold.[6][7] |

| Dopamine D3 Receptor | 20 - 300 | Potential for secondary activity. |

| Melatonin MT1/MT2 | 10 - 250 | Methoxy group suggests potential for melatonin agonism. |

Tier 2: In Vitro Functional Activity

Following the determination of binding affinities, functional assays are crucial to characterize the compound as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)

-

Cell Culture: Plate cells expressing the target receptor in a suitable medium.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

-

cAMP Measurement: Following incubation, lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC50 (agonist activity) or IC50 (antagonist activity).

Diagram: In Vitro Characterization Workflow

Caption: A tiered approach to characterizing the pharmacological profile.

Tier 3: In Vivo Behavioral Models

To assess the potential therapeutic effects of this compound in a whole-organism context, established rodent behavioral models are employed.

Experimental Protocol: Forced Swim Test (Mouse)

-

Acclimation: Acclimate mice to the testing room for at least 1 hour.

-

Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Test Session: Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: Compare the immobility time between the treated and vehicle groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a multi-step synthetic route, likely involving a Friedel-Crafts acylation followed by cyclization.[1][9][10]

Table: Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C11H10FO2 | Calculated |

| Molecular Weight | 193.19 g/mol | Calculated |

| Predicted LogP | 2.35 | ALOGPS 2.1 |

| Predicted Aqueous Solubility | 0.04 g/L | ALOGPS 2.1 |

| Predicted pKa | -4.2 (ketone) | ChemAxon |

Diagram: Predicted Signaling Pathway

Caption: Hypothesized signaling cascade following 5-HT1A receptor agonism.

Conclusion

This compound is a promising chemical entity for investigation as a novel CNS agent. The structural precedent of its core scaffold, combined with the strategic incorporation of a fluorine atom, provides a strong rationale for its predicted activity as a modulator of serotonergic and potentially other monoaminergic systems. The experimental workflows detailed in this guide provide a clear and robust pathway for the empirical validation of this hypothesis. The successful characterization of this compound could lead to the development of a new generation of therapeutics for the treatment of mood disorders and other CNS-related conditions.

References

-

S. Sekar, et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, E67(7), o1646. [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(18), 6578-6594. [Link]

-

Li, W., et al. (2022). Photocatalytic Annulation‐Carbohalogenation of 1,7‐Enynes for Atom‐Economic Synthesis of Functionalized 3,4‐Dihydronaphthalen‐1(2H)‐ones. Advanced Synthesis & Catalysis, 364(16), 2746-2751. [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Karges, C., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

-

Mnie-Filali, O., et al. (2011). Interplay between Serotonin 5-HT1A and 5-HT7 Receptors in Depressive Disorders. CNS Neuroscience & Therapeutics, 17(6), 721-731. [Link]

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetralone synthesis [organic-chemistry.org]

The Elusive Fluorinated Tetralone: A Review of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction